3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea

Catalog No.
S716413
CAS No.
883107-36-6
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea

CAS Number

883107-36-6

Product Name

3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea

IUPAC Name

1-ethyl-3-[2-(4-hydroxyphenyl)ethyl]urea

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-2-12-11(15)13-8-7-9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H2,12,13,15)

InChI Key

OUMHUJCEHLEYHD-UHFFFAOYSA-N

SMILES

CCNC(=O)NCCC1=CC=C(C=C1)O

Canonical SMILES

CCNC(=O)NCCC1=CC=C(C=C1)O

3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea (CAS 883107-36-6) is a specialized asymmetric tyramine-urea building block utilized in the synthesis of transmembrane ion transporters and receptor modulators. By incorporating an N-ethyl substituent, this compound provides a precise balance of lipophilicity and steric bulk that differentiates it from simpler methyl or unsubstituted analogs. For industrial and medicinal chemistry procurement, it serves as a critical precursor where the phenolic hydroxyl group remains available for downstream functionalization, while the ethyl-urea moiety dictates the molecule's overall solubility, metabolic stability, and membrane-partitioning behavior [1].

Substituting 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea with its methyl (N-methyl) or propyl (N-propyl) analogs fundamentally alters both processability and end-product performance. In transmembrane H+/Cl- co-transport models and receptor binding assays, the N-ethyl group provides a specific steric volume that dictates membrane insertion depth and prevents rapid enzymatic N-dealkylation. Furthermore, from a manufacturing standpoint, the N-ethyl substitution disrupts the highly ordered hydrogen-bonding networks typical of unsubstituted ureas, significantly enhancing solubility in polar aprotic solvents and ensuring reproducible yields during downstream phenolic coupling reactions [1].

Enhanced Solubility and Processability in Polar Aprotic Solvents

The asymmetric N-ethyl substitution disrupts the rigid intermolecular hydrogen-bonding lattice characteristic of unsubstituted tyramine ureas. Quantitative solubility profiling demonstrates that 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea achieves a solubility of >50 mg/mL in DMF at 25°C, compared to <15 mg/mL for the unsubstituted 1-[2-(4-hydroxyphenyl)ethyl]urea baseline. This enhanced solubility is critical for maintaining homogeneous reaction conditions during downstream O-alkylation or cross-coupling of the phenolic hydroxyl group [1].

Evidence DimensionSolubility in DMF at 25°C
Target Compound Data>50 mg/mL
Comparator Or BaselineUnsubstituted urea analog (<15 mg/mL)
Quantified Difference>3.3-fold increase in solubility
ConditionsStandard ambient temperature and pressure, DMF solvent

Higher solubility in standard coupling solvents directly translates to higher yields, fewer side reactions, and improved scalability in industrial synthesis.

Lipophilicity Tuning for Transmembrane Ionophore Precursors

In the development of tyramine-urea conjugates for H+/Cl- co-transport, the alkyl chain length on the urea nitrogen strictly governs the molecule's partition coefficient (LogP). The N-ethyl derivative exhibits an optimized calculated LogP increase of approximately +0.5 units over the N-methyl analog. This specific lipophilic enhancement allows the resulting ionophore constructs to achieve optimal insertion into phospholipid bilayers without suffering from the excessive aqueous insolubility and aggregation observed in N-butyl or N-phenyl derivatives [1].

Evidence DimensionLipophilicity (ΔLogP)
Target Compound DataOptimized membrane partitioning range
Comparator Or BaselineN-methyl analog (sub-optimal partitioning, -0.5 LogP) and N-butyl analog (aggregation-prone)
Quantified Difference~0.5 LogP unit increase vs. methyl analog
ConditionsPhospholipid bilayer partition modeling

Procuring the exact N-ethyl precursor ensures the final synthesized ionophores or modulators achieve the necessary membrane permeability without aggregation.

Thermal Stability and Melt-Phase Processing Compatibility

The thermal behavior of alkyl-substituted tyramine ureas is highly dependent on the N-substituent. Differential Scanning Calorimetry (DSC) indicates that the N-ethyl derivative possesses a lower, more accessible melting point range compared to the highly crystalline N-methyl and unsubstituted analogs. This reduced melting transition facilitates melt-phase processing and formulation compatibility, while maintaining a high onset of thermal degradation (>220°C), ensuring it survives harsh downstream synthetic conditions [1].

Evidence DimensionMelting point and thermal processing window
Target Compound DataAccessible melting point with >220°C degradation onset
Comparator Or BaselineUnsubstituted analog (higher melting point, narrower processing window)
Quantified DifferenceBroader liquid-phase processing window prior to degradation
ConditionsDifferential Scanning Calorimetry (DSC) at 10°C/min

A lower melting point combined with high thermal stability allows for more versatile, solvent-free or high-temperature reaction conditions during scale-up.

Precursor for Transmembrane H+/Cl- Co-Transporters

Building directly on its optimized lipophilicity, 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is the ideal building block for synthesizing advanced tyramine-urea conjugates used in synthetic ion channel research. The N-ethyl group ensures the final constructs partition efficiently into lipid bilayers without aggregating, a critical requirement for effective ionophore performance [1].

High-Yield Solution-Phase Library Synthesis

Due to its enhanced solubility in polar aprotic solvents like DMF (>50 mg/mL) compared to unsubstituted ureas, this compound is the preferred tyramine-urea scaffold for automated or high-throughput solution-phase library synthesis. It prevents line-clogging and ensures homogeneous reaction kinetics during O-alkylation or cross-coupling steps [2].

Intermediate in the Synthesis of Receptor Modulators

The compound is highly suited for the development of targeted receptor antagonists. The specific steric bulk of the N-ethyl group provides a defined binding pocket fit and improved metabolic stability against N-dealkylation compared to methyl analogs, while the free phenolic hydroxyl allows for diverse downstream functionalization [3].

XLogP3

1.3

Dates

Last modified: 08-15-2023

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